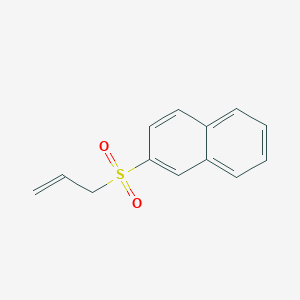
2-(Allylsulfonyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylsulfonyl)naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(Allylsulfonyl)naphthalene is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to exhibit antimicrobial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Allylsulfonyl)naphthalene in lab experiments is its broad range of biological activities. It can be used in various assays to study the inhibition of enzymes, the induction of apoptosis, and the inhibition of cell proliferation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several potential future directions for the study of 2-(Allylsulfonyl)naphthalene. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could focus on the optimization of its biological activities for use in various therapeutic applications. Additionally, further studies could be conducted to elucidate the mechanisms of action of this compound and to identify potential molecular targets for its biological effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. While there are some limitations to its use in lab experiments, there are also many potential future directions for its study.
Méthodes De Synthèse
The synthesis of 2-(Allylsulfonyl)naphthalene can be achieved through various methods. One of the most commonly used methods is the reaction of 2-naphthol with allylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained as a yellow solid after purification.
Applications De Recherche Scientifique
2-(Allylsulfonyl)naphthalene has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C13H12O2S |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-prop-2-enylsulfonylnaphthalene |
InChI |
InChI=1S/C13H12O2S/c1-2-9-16(14,15)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2 |
Clé InChI |
DBNDUKDYRPXXJT-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
C=CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285613.png)
![N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)
![N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285623.png)
![N-(4-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285624.png)
![N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285625.png)
![N-(4-fluorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285626.png)
![N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285627.png)
![N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285630.png)
![N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285637.png)
![N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285638.png)
![N-(4-fluorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285640.png)

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B285642.png)
